1-(1-Methylimidazol-2-yl)pyrrolidin-3-amine;dihydrochloride
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Overview
Description
1-(1-Methylimidazol-2-yl)pyrrolidin-3-amine;dihydrochloride is a chemical compound with the molecular formula C8H14N4.2ClH. It is a derivative of pyrrolidine and imidazole, two heterocyclic compounds known for their significant roles in medicinal chemistry. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-(1-Methylimidazol-2-yl)pyrrolidin-3-amine;dihydrochloride involves several steps. One common method includes the reaction of 1-methylimidazole with pyrrolidine-3-amine under specific conditions. The reaction typically requires a catalyst and is carried out in a solvent such as ethanol or methanol. The product is then purified and converted to its dihydrochloride salt form by treatment with hydrochloric acid .
Industrial production methods for this compound may involve similar synthetic routes but are scaled up to accommodate larger quantities. These methods often include additional purification steps to ensure the compound meets the required purity standards for its intended applications .
Chemical Reactions Analysis
1-(1-Methylimidazol-2-yl)pyrrolidin-3-amine;dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation products depend on the specific conditions and reagents used.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions typically result in the formation of reduced derivatives of the original compound.
Substitution: The compound can undergo substitution reactions, particularly at the imidazole ring.
The major products formed from these reactions vary depending on the specific conditions and reagents used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives .
Scientific Research Applications
1-(1-Methylimidazol-2-yl)pyrrolidin-3-amine;dihydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new chemical compounds.
Biology: The compound is used in studies related to enzyme inhibition and protein binding. Its ability to interact with biological molecules makes it a useful tool in biochemical research.
Medicine: Research into potential therapeutic applications includes its use as a precursor for drug development. Its derivatives have shown promise in treating various diseases.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(1-Methylimidazol-2-yl)pyrrolidin-3-amine;dihydrochloride involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, making it useful in enzyme inhibition studies. The pyrrolidine ring contributes to the compound’s ability to interact with proteins and other biological molecules. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
1-(1-Methylimidazol-2-yl)pyrrolidin-3-amine;dihydrochloride can be compared to other similar compounds, such as:
1-Methylimidazole: This compound shares the imidazole ring but lacks the pyrrolidine moiety. It is used in different applications, including as a solvent and catalyst.
Pyrrolidine: This compound contains the pyrrolidine ring but lacks the imidazole moiety. It is used in the synthesis of various pharmaceuticals and agrochemicals.
The uniqueness of this compound lies in its combination of both the imidazole and pyrrolidine rings, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(1-methylimidazol-2-yl)pyrrolidin-3-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4.2ClH/c1-11-5-3-10-8(11)12-4-2-7(9)6-12;;/h3,5,7H,2,4,6,9H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCQWYEJIKCXGFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1N2CCC(C2)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16Cl2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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